The compound is classified as a 1,3,4-oxadiazole derivative. Its synthesis and characterization have been documented in various scientific literature, highlighting its potential applications in medicinal chemistry . The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .
The synthesis of 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride typically involves multi-step reactions starting from readily available precursors. Common methods include:
The reaction conditions may vary but often involve heating and specific solvents to facilitate the formation of the desired product .
The molecular formula for 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride is with a molecular weight of approximately 229.71 g/mol. The structure includes:
The compound's InChI representation is: InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)6-12-7(13)5-4-3-2-1-6;/h6H,1-5H2;1H
.
2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to optimize its biological activity .
The mechanism of action for 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride involves interaction with specific biological targets. It may modulate enzyme activity or receptor binding through:
Such interactions can lead to therapeutic effects in conditions such as cancer or bacterial infections .
The physical properties of 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride include:
Chemical properties include:
These properties are critical for determining the compound's suitability for various applications in medicinal chemistry .
2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride has several potential applications:
The ongoing research into oxadiazoles continues to reveal their importance across various scientific fields .
The structural architecture of 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride integrates three pharmacophores: the 1,3,4-oxadiazole core, the piperidine scaffold, and the trifluoromethyl group. This hybrid design leverages the oxadiazole's planar rigidity for target engagement, piperidine's spatial flexibility for receptor complementarity, and the CF₃ group's metabolic stability enhancement.
The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) as the dehydrating agent. This method achieves yields of 85–93% under reflux conditions (6–7 hours). Alternative agents like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) are less efficient, yielding ≤70% due to side reactions [2] [8]. A two-step sequence is employed:
Table 1: Cyclization Methods for 5-(Trifluoromethyl)-1,3,4-oxadiazole Synthesis
Cyclizing Agent | Temperature | Time (h) | Yield (%) | By-products |
---|---|---|---|---|
POCl₃ | Reflux | 6–7 | 85–93 | <5% |
SOCl₂ | Reflux | 8 | 65–70 | 10–15% |
PPA | 140°C | 4 | 70–75 | 8–12% |
Piperidine is incorporated via nucleophilic substitution at C2 of the oxadiazole ring. 4-Hydroxypiperidine or 4-chloropiperidine undergoes alkylation with 2-chloro-5-(trifluoromethyl)-1,3,4-oxadiazole in acetonitrile, using K₂CO₃ as a base (70–78% yield). N-Alkylation side products (<10%) form without temperature control [4] [8]. For C4-substituted piperidines, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used:
The CF₃ group is introduced early via (1) direct trifluoroacetylation of hydrazides or (2) cyclization with TFA. Electrophilic fluorination (Selectfluor®) is avoided due to ring degradation. Stability studies show:
Table 2: Trifluoromethyl Group Introduction Methods
Method | Reagent | Conditions | Yield (%) | Stability Issues |
---|---|---|---|---|
Cyclodehydration with TFA | POCl₃/TFA (1:1) | 0°C → Reflux, 6 h | 89 | None |
Trifluoroacetyl hydrazide route | CF₃COCl, hydrazine | RT, 2 h | 85 | Hydrazide oxidation (<5%) |
Electrophilic fluorination | Selectfluor® | 80°C, 12 h | 40 | Ring opening (30% degradation) |
Piperidine N-substituents dictate receptor selectivity:
C4 stereochemistry modulates activity:
Table 3: Piperidine SAR for Receptor Binding
Piperidine Substituent | D2 Kᵢ (nM) | D3 Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | hERG IC₅₀ (μM) |
---|---|---|---|---|
None (parent) | 12 | 18 | 350 | 8.5 |
N-Benzyl | 9 | 8 | 210 | 1.2 |
N-2-Hydroxyethyl | 25 | 30 | 3 | >20 |
4R-Methyl | 7 | 10 | 190 | 15 |
4S-Methyl | 22 | 27 | 410 | 18 |
The CF₃ group confers:
Aryl groups at C5 enhance potency but reduce solubility:
Table 4: Bioactivity of C5 Substituents
C5 Substituent | Anticancer IC₅₀ (μM) | log S | Topo-II Inhibition IC₅₀ (μM) | P-gp Substrate |
---|---|---|---|---|
Phenyl | 0.12 | −4.2 | >10 | No |
4-Pyridyl | 0.095 | −3.7 | 8.5 | No |
2-Thienyl | 0.088 | −3.9 | 6.2 | Yes |
5-Indolyl | 0.15 | −4.5 | 0.4 | Yes |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1